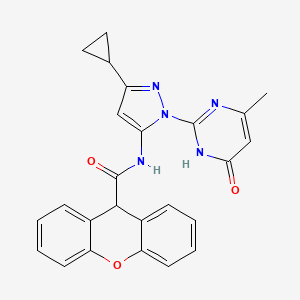

N-(3-环丙基-1-(4-甲基-6-氧代-1,6-二氢嘧啶-2-基)-1H-吡唑-5-基)-9H-呫吨-9-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

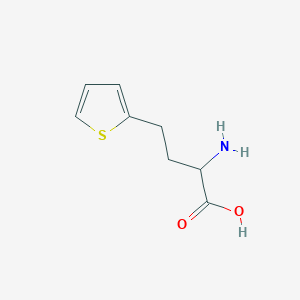

The synthesis of N-(3-cyclopropyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-9H-xanthene-9-carboxamide involves multiple steps, including Claisen-Schmidt condensation, intramolecular cyclization, and [3+2] cycloaddition reactions. For instance, the Claisen-Schmidt condensation was used to synthesize N-{3-[3-(9-methyl-9H-carbazol-3-yl)-acryloyl]-phenyl}-benzamide/amide derivatives, which showed potent inhibitory activity against xanthine oxidase (XO) . Similarly, intramolecular cyclization was employed in the preparation of 3,6-Dimethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, which is a key step in the synthesis of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives .

Molecular Structure Analysis

The molecular structure of the compound is characterized by the presence of a pyrazole ring fused to a pyrimidinone moiety, which is further substituted with a cyclopropyl group and a xanthene carboxamide. The presence of these functional groups is crucial for the compound's biological activity, as seen in the molecular docking studies of similar compounds, which provided insights into their binding modes with target enzymes .

Chemical Reactions Analysis

The chemical reactivity of such compounds is often explored through their inhibitory effects on enzymes like xanthine oxidase and tyrosinase. For example, the compound with a cyclopropyl ring was found to be a potent inhibitor of XO, suggesting that the specific chemical structure of the compound is critical for its activity . Additionally, the synthesis of isoxazolines and isoxazoles from N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives through [3+2] cycloaddition reactions indicates the potential for these compounds to undergo further chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are often inferred from their biological activities and molecular docking studies. For instance, the antibacterial, anti-inflammatory, and antioxidant activities of the 3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide chalcones suggest that the compounds possess certain physicochemical characteristics that enable them to interact with biological targets . Moreover, the structure-activity relationship (SAR) studies of the carboxamide group in N-aryl-9-oxo-9H-fluorene-1-carboxamides have led to the identification of compounds with increased aqueous solubility and broad activity in caspase activation and cell growth inhibition assays .

科学研究应用

合成和抗癌活性

已经合成与N-(3-环丙基-1-(4-甲基-6-氧代-1,6-二氢嘧啶-2-基)-1H-吡唑-5-基)-9H-呫吨-9-甲酰胺相关的化合物,并评估了它们的潜在抗癌活性。例如,一系列新型吡唑并嘧啶衍生物表现出显着的抗癌和抗-5-脂氧合酶活性,表明它们在癌症治疗和炎症性疾病中的潜在应用。构效关系 (SAR) 分析提供了对有利于高生物活性的分子框架的见解 (Rahmouni 等,2016)。

治疗应用的酶抑制

已经研究了类似于 N-(3-环丙基-1-(4-甲基-6-氧代-1,6-二氢嘧啶-2-基)-1H-吡唑-5-基)-9H-呫吨-9-甲酰胺核心结构的衍生物对关键酶的抑制作用。值得注意的是,某些合成的甲酰胺对组织蛋白酶 K(一种与各种病理状况有关的酶)表现出明显的抑制作用,突出了它们的潜在治疗价值 (Lukić 等,2017)。

抗病毒和抗肿瘤潜力

对 3,4,6-三取代吡唑并[3,4-d]嘧啶核糖核苷的研究揭示了对某些病毒和肿瘤细胞具有显着体外活性的化合物,强调了此类衍生物在抗病毒和抗癌策略中的治疗潜力 (Petrie 等,1985)。

黄嘌呤氧化还原酶抑制

一种被确认为黄嘌呤氧化还原酶强效抑制剂的衍生物 Y-700 不仅表现出高抑制效力,而且还具有良好的药代动力学特性,表明其在管理高尿酸血症等疾病中的适用性 (福纳里等,2004)。

属性

IUPAC Name |

N-[5-cyclopropyl-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]-9H-xanthene-9-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21N5O3/c1-14-12-22(31)28-25(26-14)30-21(13-18(29-30)15-10-11-15)27-24(32)23-16-6-2-4-8-19(16)33-20-9-5-3-7-17(20)23/h2-9,12-13,15,23H,10-11H2,1H3,(H,27,32)(H,26,28,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNSFLAQLEDVXDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC(=N1)N2C(=CC(=N2)C3CC3)NC(=O)C4C5=CC=CC=C5OC6=CC=CC=C46 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 135892040 | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(1H-imidazol-1-yl)propyl]-4-(2-phenylacetyl)-1H-pyrrole-2-carboxamide](/img/structure/B2514839.png)

![Methyl 4-[7-methoxy-2-(5-methylfuran-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate](/img/structure/B2514841.png)

![[1-[1-(4-Methyl-1,3-benzothiazol-2-yl)piperidin-4-yl]pyrrolidin-2-yl]methanol](/img/structure/B2514852.png)

![3-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B2514853.png)

![N-(2-fluorophenyl)-5-(3-methoxypropyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2514854.png)

![N-(2,4-dimethylphenyl)-7-(2-fluorophenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2514858.png)